molecular formula C27H27N3O2S B11619960 2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11619960
M. Wt: 457.6 g/mol
InChI Key: DLYQGEVJQHIUTQ-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyano group, a hexahydroquinoline ring, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline. This intermediate is then reacted with 2,6-dimethylaniline and chloroacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group and the quinoline ring are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
  • 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
  • 2-{[3-cyano-6-(4-propoxylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide

Uniqueness

What sets 2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C27H27N3O2S/c1-16-8-4-5-11-19(16)24-20(14-28)27(29-21-12-7-13-22(31)25(21)24)33-15-23(32)30-26-17(2)9-6-10-18(26)3/h4-6,8-11,24,29H,7,12-13,15H2,1-3H3,(H,30,32)

InChI Key

DLYQGEVJQHIUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C)C#N

Origin of Product

United States

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